molecular formula C15H25N5O3S B5550373 (1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R*,5R*)-6-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No. B5550373
M. Wt: 355.5 g/mol
InChI Key: XCVWRCVWTKDHPM-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, as demonstrated by Cruz et al. (2009), where diazomethane and diazoethane were added to enantiopure sulfinyl dihydropyran to afford corresponding pyrazolines with high pi-facial selectivity (Cruz Cruz, Yuste, Martín, Tito, & García Ruano, 2009). This method could potentially be adapted for the synthesis of the target compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various spectroscopic techniques. Fernández et al. (1992) synthesized and studied the structure of related diazabicyclo nonanes, revealing a preferred flattened chair-chair conformation with equatorial methyl groups and a nearly perpendicular carboxamido group to the bispidine skeleton (Fernández, Toledano, Gálvez, Matesanz, & Martínez-Ripoll, 1992). This information can provide valuable insights into the structural analysis of the target compound.

Chemical Reactions and Properties

Research on related sulfonamide compounds, such as those by Marini et al. (2012), shows that these molecules can inhibit carbonic anhydrases, highlighting their potential biological and chemical reactivity (Marini, Maresca, Aggarwal, Orlandini, Nencetti, Da Settimo, Salerno, Simorini, La Motta, Taliani, Nuti, Scozzafava, McKenna, Rossello, & Supuran, 2012). Such properties might also be expected from the compound due to the presence of a sulfonamide group.

Physical Properties Analysis

The physical properties of sulfonamides and diazabicyclo nonanes are crucial for understanding their behavior in various environments. The solubility, melting points, and stability under different conditions can be inferred from existing studies on similar compounds and are essential for handling and application in chemical syntheses and potential industrial processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, can be explored through experimental studies. Compounds like those studied by Komshina et al. (2020) show the development of sulfonamide derivatives with specific biological activities, suggesting a methodology for investigating the chemical properties of the target compound (Komshina, Маrtazova, Korsakov, Proskurina, Коtov, & Karavaeva, 2020).

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide derivatives, such as the compound , are significant in the field of heterocyclic chemistry. They are actively explored for their potential to inhibit human carbonic anhydrases, which are key in various biochemical processes. The synthesis of these compounds, particularly those containing multiple heterocyclic systems, enhances their binding ability and inhibitory activity. For example, Komshina et al. (2020) developed a multistage synthesis scheme for new sulfonamide derivatives of 1-aryl-6-pyrazol-1-yl-pyridazines, highlighting the importance of structural variation in sulfonamide research (Komshina et al., 2020).

Biological Activities and Potential Applications

Sulfonamides are known for a wide range of pharmacological activities. Research by Ghomashi et al. (2022) notes that sulfonamides have shown promise in antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. This diverse range of activities is attributed to the variable nature of the R and R' moieties in their structure, allowing for numerous biological applications (Ghomashi et al., 2022).

Carbonic Anhydrase Inhibition

A pivotal aspect of sulfonamide research is their role as carbonic anhydrase inhibitors. Marini et al. (2012) developed a new class of carbonic anhydrase inhibitors based on the thiopyrano-fused pyrazole scaffold, which showed strong inhibition of human carbonic anhydrase isoenzymes, indicating potential therapeutic applications (Marini et al., 2012).

In Vitro Pharmacological Evaluation

Further extending the understanding of sulfonamides, Yamali et al. (2020) conducted in vitro pharmacological evaluation of novel polyfluoro substituted pyrazoline type sulfonamides. They demonstrated significant inhibitory activity against human carbonic anhydrase I and II enzymes, highlighting the compound's potential in medicinal chemistry (Yamali et al., 2020).

Potential Antimicrobial Applications

The sulfonamido moiety in these compounds has been explored for antimicrobial properties. Azab et al. (2013) synthesized novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activity, indicating the potential for developing new antimicrobial agents (Azab et al., 2013).

properties

IUPAC Name

(1R,5R)-6-(1,3-dimethylpyrazole-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O3S/c1-11-14(10-18(4)16-11)15(21)20-8-12-5-6-13(20)9-19(7-12)24(22,23)17(2)3/h10,12-13H,5-9H2,1-4H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVWRCVWTKDHPM-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CC3CCC2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1C(=O)N2C[C@H]3CC[C@@H]2CN(C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5R)-6-(1,3-dimethylpyrazole-4-carbonyl)-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

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